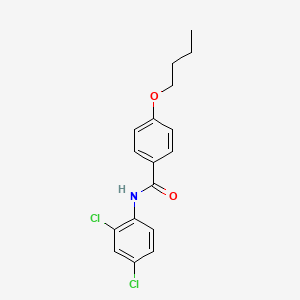

4-butoxy-N-(2,4-dichlorophenyl)benzamide

Description

4-Butoxy-N-(2,4-dichlorophenyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzamide core and a 2,4-dichlorophenyl substituent on the amide nitrogen. This compound’s structural features position it as a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name |

4-butoxy-N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBHCQHRBNHNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Substituent Effects on Physicochemical Properties

- Butoxy vs. Amino Groups: The butoxy group in the target compound contributes to higher lipophilicity (logP) compared to the amino group in 4-amino-N-(2,4-dichlorophenyl)benzamide. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Chlorine Position : The 2,4-dichlorophenyl moiety is a common pharmacophore in antimicrobial and anticancer agents. Its presence in multiple analogs (e.g., ) suggests its role in target binding via halogen bonding or hydrophobic interactions.

Impact of Heterocyclic Moieties

- Thiazole-Containing Derivatives: Compounds like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide () exhibit distinct bioactivity due to the thiazole ring’s ability to mimic purine bases, making them suitable for kinase inhibition.

- Tetrazole Derivatives : N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide () incorporates a tetrazole ring, which enhances metabolic stability and hydrogen-bonding capacity—features absent in the butoxy-substituted target compound .

Functional Group Modifications

- Sulfonyl and Sulfamoyl Groups : Analogs like 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide () demonstrate how sulfonyl groups improve binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The target compound’s butoxy group may instead favor interactions with lipid-rich environments .

- Hydroxy and Methoxy Substituents: 4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide () and 4-butoxy-N-(2-phenoxyethyl)benzamide () highlight how polar groups like hydroxyl or phenoxy can alter solubility and metabolic pathways compared to non-polar substituents .

Research Findings and Trends

- Synthetic Flexibility : The target compound’s butoxy group allows for straightforward modifications (e.g., elongation to hexyloxy) to optimize pharmacokinetics, whereas rigid heterocycles (e.g., thiazole in ) limit such tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.